N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide
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Overview
Description
N~2~-(1-BICYCLO[221]HEPT-2-YLETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane moiety. This can be achieved through the Diels-Alder reaction of cyclopentadiene with ethylene. The resulting norbornene derivative is then functionalized to introduce the ethyl group at the 2-position.
The thiophene ring is synthesized separately, often starting from 2,5-dimethylthiophene. The carboxamide group is introduced through an amidation reaction, where the thiophene carboxylic acid is reacted with an amine derivative of the bicyclo[2.2.1]heptane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes or alkylated derivatives.
Scientific Research Applications
N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The bicyclic structure allows for high-affinity binding to certain receptors or enzymes, modulating their activity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide
- N-(1-Bicyclo[2.2.1]hept-2-ylethyl)cyclopentanecarboxamide
- N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-3-(4-methoxyphenyl)acrylamide
Uniqueness
N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of a bicyclic structure and a thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H23NOS |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C16H23NOS/c1-9-6-15(19-11(9)3)16(18)17-10(2)14-8-12-4-5-13(14)7-12/h6,10,12-14H,4-5,7-8H2,1-3H3,(H,17,18) |
InChI Key |
YLMYQOXLBCWUBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC(C)C2CC3CCC2C3)C |
Origin of Product |
United States |
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